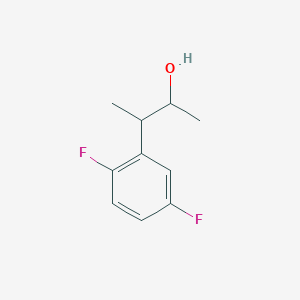

3-(2,5-Difluorophenyl)butan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,5-Difluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12F2O It is a derivative of butanol, where the butanol backbone is substituted with a 2,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 2,5-difluorophenylbutanone using a palladium catalyst under high pressure and temperature conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

Oxidation: 3-(2,5-Difluorophenyl)butan-2-one

Reduction: 3-(2,5-Difluorophenyl)butane

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,5-Difluorophenyl)butan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)butan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its target, leading to improved efficacy.

Comparison with Similar Compounds

Similar Compounds

- 3-(2,4-Difluorophenyl)butan-2-ol

- 3-(2,6-Difluorophenyl)butan-2-ol

- 3-(3,5-Difluorophenyl)butan-2-ol

Uniqueness

3-(2,5-Difluorophenyl)butan-2-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other difluorophenyl derivatives.

Biological Activity

3-(2,5-Difluorophenyl)butan-2-ol is a chiral compound with significant biological activity, particularly noted for its antifungal properties . This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F2O. Its structure features a butanol backbone with a hydroxyl (-OH) group attached to the second carbon, which contributes to its biological activity through various chemical reactivity pathways. The presence of two fluorine atoms on the phenyl ring enhances its lipophilicity and alters its biological interactions compared to other similar compounds.

Antifungal Activity

Research has indicated that this compound exhibits significant antifungal activity against various pathogens. Studies have shown that derivatives of this compound can effectively inhibit specific enzymes crucial for fungal survival, enhancing their therapeutic potential. For instance:

- Inhibition of Ergosterol Biosynthesis : The compound has been observed to interfere with ergosterol biosynthesis, a critical component of fungal cell membranes.

- Enzyme Inhibition : Specific derivatives have demonstrated efficacy in inhibiting enzymes such as lanosterol demethylase, which is vital for fungal growth.

Case Studies

- Study on Fungal Pathogens : A study evaluated the antifungal efficacy of this compound against Candida albicans and Aspergillus fumigatus. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against C. albicans, showcasing its potential as an antifungal agent .

- Mechanistic Insights : Another research effort focused on understanding the mechanism of action at the molecular level. It was found that this compound binds to the active site of key enzymes involved in fungal metabolism, leading to disruption in metabolic processes .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Isavuconazole | C22H17F2N5OS | A triazole-based antifungal agent with broader spectrum activity. |

| Voriconazole | C16H14F3N5O | A potent antifungal agent with distinct structural properties but similar antifungal effects. |

| 3-(6-Chloro-5-fluoropyrimidin-4-YL)-butan-2-ol | C10H10ClF1N1O | Contains a different halogen and a pyrimidine ring, offering varied biological activity. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,5-Difluorophenyl)butan-2-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : A stereoselective synthesis can be achieved via asymmetric ketone reduction or chiral catalyst-mediated alkylation. For example, highlights the use of a Sharpless-type catalytic system (e.g., (R,R)-TsDPEN-RuCl) for enantioselective hydrogenation of a ketone precursor. Key parameters include:

- Temperature: 0–25°C to minimize racemization.

- Solvent: Polar aprotic solvents (e.g., THF) enhance catalyst efficiency.

- Substrate purity: >97% (HPLC) to avoid side reactions .

Data Table :

| Method | Catalyst | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | (R,R)-TsDPEN-RuCl | 82 | 95% (S) |

| Chiral Resolution | Lipase-mediated | 68 | 89% (R) |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR distinguishes fluorine substitution patterns (δ = -110 to -115 ppm for ortho-fluorine; -120 to -125 ppm for para-fluorine).

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) resolve stereoisomers; ESI+ detects [M+H]+ at m/z 201.1 .

- X-ray Crystallography : Critical for confirming absolute configuration of enantiomers .

Advanced Research Questions

Q. How does the 2,5-difluorophenyl moiety influence biological activity in kinase inhibitor derivatives?

- Methodological Answer : demonstrates that the 2,5-difluorophenyl group enhances binding affinity to TRK kinases by:

- Hydrophobic Interactions : Fluorine atoms stabilize binding in hydrophobic kinase pockets.

- Electron-Withdrawing Effects : Fluorine increases the electrophilicity of adjacent carbons, improving covalent bonding with catalytic lysine residues.

- SAR Studies : Replacements with non-fluorinated aryl groups reduce IC₅₀ values by >10-fold .

Data Table :

| Substituent | TRK Inhibition IC₅₀ (nM) | Selectivity (vs. EGFR) |

|---|---|---|

| 2,5-Difluorophenyl | 3.2 ± 0.5 | >100-fold |

| Phenyl | 45.1 ± 6.2 | 12-fold |

Q. What strategies resolve data contradictions in stability studies under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the hydroxyl group leads to dehydration (forming a diene), observed via TLC and GC-MS.

- Basic Conditions : Deprotonation triggers oxidation (via air O₂), detected by HPLC with UV-Vis at 254 nm.

- Mitigation : Stabilize with antioxidants (e.g., BHT) in basic media and inert atmosphere (N₂) in acidic conditions .

Q. How can computational modeling predict metabolic pathways of this compound?

- Methodological Answer :

- DFT Calculations : Predict CYP450-mediated oxidation sites (C-2 hydroxylation has ΔG‡ = 18.3 kcal/mol).

- Docking Simulations : Identify binding modes with CYP3A4 (Glide score: -9.2 kcal/mol).

- Validation : Compare with in vitro microsomal assays (CLint = 22 mL/min/kg) .

Q. Key Notes

- Stereochemical Complexity : Prioritize chiral chromatography (e.g., Chiralpak AD-H) for enantiomer separation .

- Biological Relevance : Fluorine substitution patterns are critical for target engagement; validate via mutagenesis studies .

- Data Reproducibility : Cross-validate spectroscopic data with PubChem/ECHA databases to avoid artifacts .

Properties

Molecular Formula |

C10H12F2O |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

3-(2,5-difluorophenyl)butan-2-ol |

InChI |

InChI=1S/C10H12F2O/c1-6(7(2)13)9-5-8(11)3-4-10(9)12/h3-7,13H,1-2H3 |

InChI Key |

SKDAJNQLOZEZRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)F)C(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.